molecular formula C8H9NOS B13737982 Methyl phenylaminothioformate CAS No. 13509-41-6

Methyl phenylaminothioformate

Cat. No.: B13737982
CAS No.: 13509-41-6
M. Wt: 167.23 g/mol
InChI Key: SATWOAAHBTZXQJ-UHFFFAOYSA-N
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Description

Methyl phenylaminothioformate is an organic compound with the molecular formula C8H9NOS. It is also known as carbamothioic acid, phenyl-, O-methyl ester. This compound is characterized by the presence of a thioformate group attached to a phenyl ring, making it a valuable intermediate in organic synthesis and various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl phenylaminothioformate can be synthesized through several methods. One common approach involves the reaction of phenyl isothiocyanate with methanol in the presence of a base such as sodium methoxide. The reaction proceeds under mild conditions, typically at room temperature, to yield the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions: Methyl phenylaminothioformate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it into thiols or other reduced forms.

    Substitution: Nucleophilic substitution reactions can replace the methoxy group with other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or alcohols can be employed under basic or acidic conditions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and other reduced derivatives.

    Substitution: Various substituted phenylaminothioformates.

Scientific Research Applications

Methyl phenylaminothioformate finds applications in several scientific research fields:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is used in the study of enzyme mechanisms and protein interactions.

    Industry: this compound is utilized in the production of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of methyl phenylaminothioformate involves its interaction with specific molecular targets. The thioformate group can undergo nucleophilic attack, leading to the formation of reactive intermediates. These intermediates can interact with enzymes or proteins, modulating their activity and function. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    Phenyl isothiocyanate: Shares the phenyl and thioformate groups but lacks the methoxy group.

    Methyl isothiocyanate: Contains the methoxy group but lacks the phenyl ring.

    Phenylthiourea: Similar thioformate structure but with a different functional group.

Uniqueness: Methyl phenylaminothioformate is unique due to the combination of the phenyl ring and the thioformate group, which imparts distinct reactivity and properties. This makes it a versatile intermediate in various chemical reactions and applications.

Properties

CAS No.

13509-41-6

Molecular Formula

C8H9NOS

Molecular Weight

167.23 g/mol

IUPAC Name

O-methyl N-phenylcarbamothioate

InChI

InChI=1S/C8H9NOS/c1-10-8(11)9-7-5-3-2-4-6-7/h2-6H,1H3,(H,9,11)

InChI Key

SATWOAAHBTZXQJ-UHFFFAOYSA-N

Canonical SMILES

COC(=S)NC1=CC=CC=C1

Origin of Product

United States

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